molecular formula C25H50 B8075495 9Z-Pentacosene CAS No. 69188-47-2

9Z-Pentacosene

Cat. No.: B8075495
CAS No.: 69188-47-2
M. Wt: 350.7 g/mol
InChI Key: YJTCMKZGFBOKQS-ZPHPHTNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9Z-Pentacosene typically involves the use of long-chain hydrocarbons and specific reaction conditions to achieve the desired configuration. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. The reaction conditions often include the use of solvents like hexane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as insects or plants. The compound can be isolated using techniques like solvent extraction and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 9Z-Pentacosene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Chlorine, bromine.

Major Products Formed:

Scientific Research Applications

9Z-Pentacosene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 9Z-Pentacosene: this compound is unique due to its specific role in the mating behavior of certain insect species. Its presence in the cuticle of female insects and its ability to attract males make it a valuable compound for studying insect communication and developing pest control strategies .

Properties

IUPAC Name

(Z)-pentacos-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTCMKZGFBOKQS-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51865-00-0
Record name 9-Pentacosene, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-PENTACOSENE, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7R5C51EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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